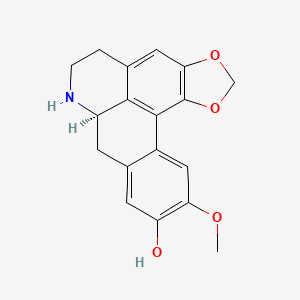
R-(-)-actinodaphnine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-(-)-actinodaphnine is an aporphine alkaloid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Apoptosis Induction in Cancer Cells
R-(-)-actinodaphnine, extracted from Cinnamomum insularimontanum, has demonstrated the ability to induce apoptosis in human hepatoma cells. This process involves increased intracellular nitric oxide and reactive oxygen species, disrupting mitochondrial transmembrane potential and activating caspase 3/7. The down-regulation of NF-kappaB signaling is also observed in this process, highlighting its potential as a therapeutic agent in cancer treatment (Hsieh et al., 2006).
Quantitative Analysis in Medicinal Plants
A proton quantitative nuclear magnetic resonance (1H-qNMR) method has been developed for determining the content of this compound in Illigera aromatica and Illigera henryi, plants used in traditional medicine. This method offers an alternative to HPLC-based methods for the quality control of these medicinal plants (Dong et al., 2018).
Vascular Alpha-Adrenoceptor Antagonist
N-methyl-actinodaphnine, a derivative of actinodaphnine, has been identified as a selective alpha 1-adrenoceptor antagonist. This compound exhibits potential for the treatment of conditions related to vascular alpha-adrenoceptors, showing activity in rat thoracic aorta and spleen (Guh et al., 1995).
Antipyretic and Analgesic Actions
Actinodaphnine shows significant antipyretic and analgesic actions. It can reduce body temperature and fever induced by bacterial agents in animals, and inhibit pain responses. These findings suggest its use in developing temperature-lowering and pain-relieving drugs (Hong et al., 1988).
Inhibition of Dipeptidyl Peptidase-4 Activity
Actinodaphnine has been identified as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme significant in metabolic and immunological functions. This suggests its potential use in the development of drugs for treating conditions like Type 2 Diabetes Mellitus (Kisnawaty et al., 2019).
Propiedades
Fórmula molecular |
C18H17NO4 |
|---|---|
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
(12R)-17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol |
InChI |
InChI=1S/C18H17NO4/c1-21-14-7-11-10(5-13(14)20)4-12-16-9(2-3-19-12)6-15-18(17(11)16)23-8-22-15/h5-7,12,19-20H,2-4,8H2,1H3/t12-/m1/s1 |
Clave InChI |
VYJUHRAQPIBWNV-GFCCVEGCSA-N |
SMILES isomérico |
COC1=C(C=C2C[C@@H]3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O |
SMILES |
COC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O |
SMILES canónico |
COC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-5-[(1-Methoxy-2-Methylindolizin-3-Yl)carbonyl]benzoic Acid](/img/structure/B1248834.png)



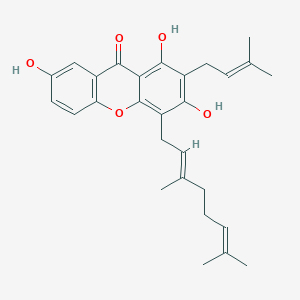
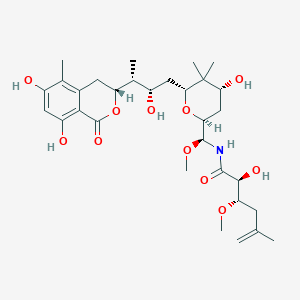

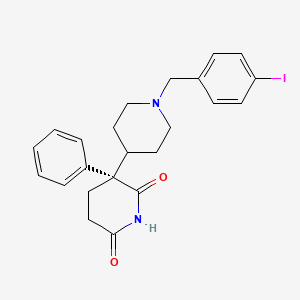


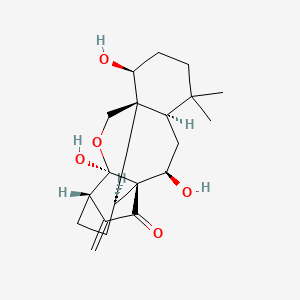
![(3R,4R,5S,8R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1248849.png)